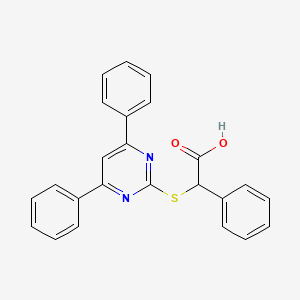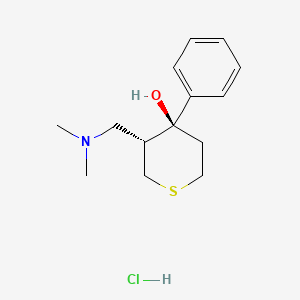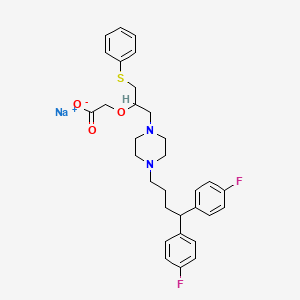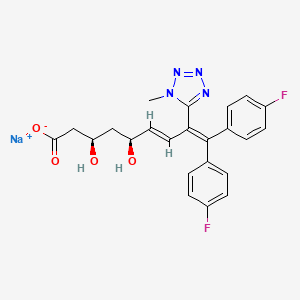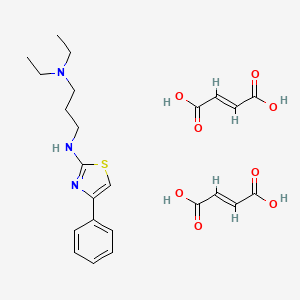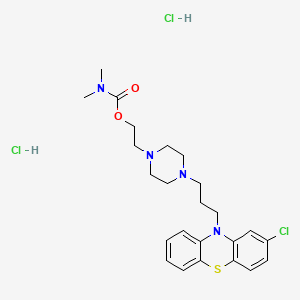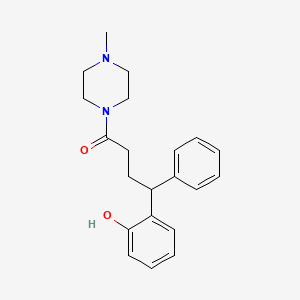
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a hydroxyphenyl and phenylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxyacetophenone, which is then subjected to a series of reactions including aldol condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to ensure the reaction proceeds with high selectivity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions include various substituted piperazines, hydroxyphenyl derivatives, and phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and stabilizers
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers and have a similar hydroxyphenyl group.
Thiophene Derivatives: These compounds have a five-membered ring structure and are used in medicinal chemistry and material science.
1,2,4-Oxadiazoles: These heterocyclic compounds are used in pharmaceutical chemistry and have similar reactivity patterns
Uniqueness
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with hydroxyphenyl and phenylbutyl groups, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not commonly observed in other similar compounds .
Propiedades
Número CAS |
129841-22-1 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-(2-hydroxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H26N2O2/c1-22-13-15-23(16-14-22)21(25)12-11-18(17-7-3-2-4-8-17)19-9-5-6-10-20(19)24/h2-10,18,24H,11-16H2,1H3 |
Clave InChI |
AOBOJTYXSCIGJV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


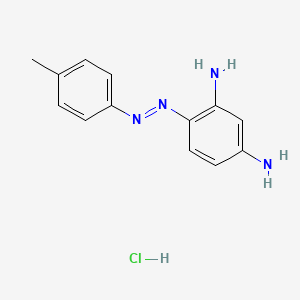

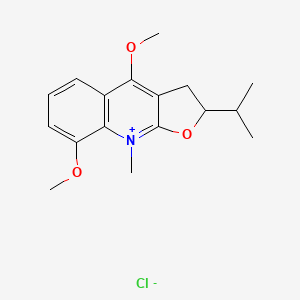
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)

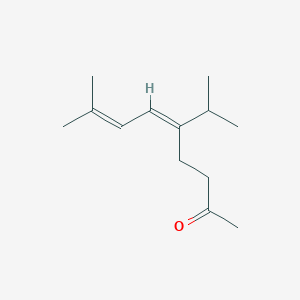
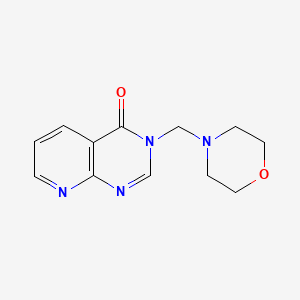
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
